molecular formula C61H93N5O9S B12407359 PROTAC Hemagglutinin Degrader-1

PROTAC Hemagglutinin Degrader-1

Numéro de catalogue: B12407359
Poids moléculaire: 1072.5 g/mol
Clé InChI: GTMVLEBKSVQAQY-ILZWUNRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PROTAC Hemagglutinin Degrader-1 is a novel compound designed to target and degrade the hemagglutinin protein of the influenza virus. This compound is part of the broader class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit target proteins to the ubiquitin-proteasome system for degradation. This compound has shown promise in antiviral research, particularly for its ability to selectively degrade the hemagglutinin protein, thereby inhibiting the replication of the influenza virus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Hemagglutinin Degrader-1 involves several key steps:

    Ligand Synthesis: The first step is the synthesis of a ligand that specifically binds to the hemagglutinin protein. This ligand is typically synthesized through a series of organic reactions, including amide bond formation and aromatic substitution.

    Linker Attachment: A linker molecule is then attached to the ligand. The linker is designed to provide the appropriate spatial orientation for the subsequent attachment of the ubiquitin ligase ligand.

    Ubiquitin Ligase Ligand Synthesis: The final step involves the synthesis of a ligand that binds to an E3 ubiquitin ligase. This ligand is often synthesized through a series of reactions, including esterification and alkylation.

    Conjugation: The hemagglutinin ligand, linker, and ubiquitin ligase ligand are then conjugated to form the final PROTAC molecule

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: PROTAC Hemagglutinin Degrader-1 undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified ligands with enhanced binding properties and stability. These modifications can improve the efficacy of the PROTAC molecule in targeting and degrading the hemagglutinin protein .

Applications De Recherche Scientifique

PROTAC Hemagglutinin Degrader-1 has a wide range of scientific research applications:

Mécanisme D'action

PROTAC Hemagglutinin Degrader-1 exerts its effects by recruiting the hemagglutinin protein to the ubiquitin-proteasome system for degradation. The compound consists of three main components:

Once the hemagglutinin protein is ubiquitinated, it is recognized and degraded by the proteasome, thereby inhibiting the replication of the influenza virus .

Comparaison Avec Des Composés Similaires

PROTAC Hemagglutinin Degrader-1 is unique in its ability to selectively degrade the hemagglutinin protein of the influenza virus. Similar compounds include:

    PROTAC Influenza Hemagglutinin Degrader-2: Another PROTAC molecule targeting the hemagglutinin protein but with different ligands and linkers.

    PROTAC Influenza Neuraminidase Degrader-1: Targets the neuraminidase protein of the influenza virus.

    PROTAC Respiratory Syncytial Virus Fusion Protein Degrader-1: Targets the fusion protein of the respiratory syncytial virus

The uniqueness of this compound lies in its specific targeting of the hemagglutinin protein, which is crucial for the entry of the influenza virus into host cells. This specificity makes it a promising candidate for antiviral therapy .

Propriétés

Formule moléculaire

C61H93N5O9S

Poids moléculaire

1072.5 g/mol

Nom IUPAC

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[[(4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1

Clé InChI

GTMVLEBKSVQAQY-ILZWUNRDSA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O)C)C)C4CC(CC5)(C)C)C)O

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.